Tariquidar

Description

This compound is an anthranilamide derivative with multidrug resistance properties. this compound non-competitively binds to the p-glycoprotein transporter, thereby inhibiting transmembrane transport of anticancer drugs. Inhibition of transmembrane transport may result in increased intracellular concentrations of an anticancer drug, thereby augmenting its cytotoxicity. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

Structure

3D Structure

Propriétés

IUPAC Name |

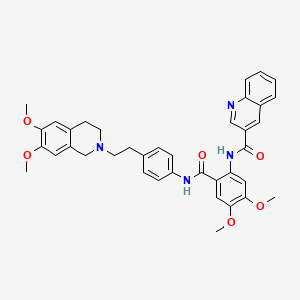

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGHDPFKSSRQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174746 | |

| Record name | Tariquidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206873-63-4 | |

| Record name | Tariquidar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206873-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tariquidar [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tariquidar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tariquidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARIQUIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Evolution of a P-Glycoprotein Powerhouse: A Technical Guide to the Development of Tariquidar Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, largely mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). Tariquidar, a potent third-generation P-gp inhibitor, has been a cornerstone in the development of MDR modulators. However, its clinical progression has been hampered by toxicity and pharmacokinetic challenges. This has spurred extensive research into the synthesis and evaluation of this compound analogs and derivatives with the aim of enhancing potency, improving selectivity, and reducing adverse effects. This technical guide provides an in-depth exploration of the development of these next-generation P-gp inhibitors, detailing their structure-activity relationships, presenting key quantitative data, and outlining the essential experimental protocols for their evaluation. Furthermore, this guide utilizes visualizations to elucidate critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of oncology and medicinal chemistry.

Introduction: The Challenge of P-Glycoprotein-Mediated Multidrug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, from the cell. This physiological function, while crucial for protecting cells from toxins, becomes a major liability in the context of cancer treatment. Overexpression of P-gp in tumor cells leads to decreased intracellular drug concentrations, rendering cancer cells resistant to a broad spectrum of anticancer drugs, a phenomenon known as multidrug resistance (MDR).

The development of P-gp inhibitors has progressed through several generations. First-generation agents, such as verapamil and cyclosporin A, were repurposed drugs with low potency and significant off-target effects. Second-generation inhibitors, including dexverapamil and valspodar, offered improved potency but still suffered from problematic side effects and pharmacokinetic interactions. This led to the rational design of third-generation inhibitors, such as this compound (XR9576), which exhibit high potency in the nanomolar range.

This compound's potent P-gp inhibition is attributed to its high-affinity binding to the transporter, effectively blocking drug efflux. However, despite its promising preclinical activity, this compound has faced challenges in clinical trials, including dose-limiting toxicities. This has underscored the need for the continued development of this compound analogs and derivatives with an optimized therapeutic window.

Structure-Activity Relationships (SAR) of this compound Analogs

The chemical scaffold of this compound offers multiple points for modification to explore and refine its interaction with P-gp. Extensive SAR studies have revealed several key structural features that are critical for potent P-gp inhibition.

A pivotal finding is the importance of a bulky aromatic ring system at one end of the molecule and a tetrahydroquinoline group at the opposite end. The anthranilamide nucleus serves as a central linker. Modifications to these core components have yielded valuable insights:

-

The Anthranilamide Moiety: The amide linkage is crucial for activity. Bioisosteric replacement of the amide with a triazole moiety has been explored to modulate the physicochemical properties of the analogs.

-

The Quinoline Ring: The nature and position of substituents on the quinoline ring significantly impact potency. A heteroatom at the 3rd position of the quinoline ring, relative to the anthranilamide linkage, has been shown to be beneficial for high inhibitory activity.

-

The Tetrahydroisoquinoline Moiety: This portion of the molecule is a common feature among many potent third-generation P-gp inhibitors. Modifications to the methoxy substituents on this ring system can influence both potency and selectivity.

-

Hydrophobicity: A well-defined hydrophobic domain is generally required for effective P-gp inhibition. However, excessive lipophilicity can lead to increased toxicity and non-specific binding. Therefore, a balance must be struck to achieve optimal activity.

Quantitative Analysis of this compound Analogs

The following tables summarize the in vitro activity of a selection of this compound analogs and derivatives against P-gp. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of P-gp activity.

Table 1: IC50 Values of Selected this compound (XR9576) Analogs for P-gp Inhibition

| Compound | R Group (position on quinoline) | IC50 (nM) |

| This compound | 3-quinoline | 41 ± 5 |

| Analog 1 | 2-quinoline | 1500 ± 200 |

| Analog 2 | 4-quinoline | 250 ± 30 |

| Analog 3 | 3-isoquinoline | 800 ± 100 |

| Analog 4 | 3-cinnoline | 60 ± 10 |

| Analog 5 | 3-quinoxaline | 120 ± 20 |

Table 2: Influence of Substituents on the Anthranilamide Ring of this compound Analogs on P-gp Inhibition

| Compound | R1 (position 4) | R2 (position 5) | IC50 (nM) |

| This compound | OMe | OMe | 41 ± 5 |

| Analog 6 | H | H | 150 ± 20 |

| Analog 7 | F | H | 90 ± 15 |

| Analog 8 | Cl | H | 110 ± 18 |

| Analog 9 | Me | H | 180 ± 25 |

| Analog 10 | OMe | H | 75 ± 10 |

Experimental Protocols

The evaluation of novel this compound analogs and derivatives relies on a battery of in vitro assays to determine their potency, specificity, and mechanism of action. The following are detailed protocols for key experiments.

Calcein-AM Retention Assay for P-gp Inhibition

This assay is a high-throughput method to assess P-gp function. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is then trapped within the cell unless actively transported out by P-gp. Inhibition of P-gp leads to an increase in intracellular calcein fluorescence.

Materials:

-

P-gp overexpressing cells (e.g., K562/ADR, MCF-7/ADR) and their parental sensitive cell line.

-

Calcein-AM (acetoxymethyl ester).

-

Test compounds (this compound analogs).

-

Positive control inhibitor (e.g., verapamil, this compound).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions to the respective wells. Include wells with medium only as a negative control. Incubate for 30 minutes at 37°C.

-

Calcein-AM Loading: Prepare a 1 µM working solution of Calcein-AM in cell culture medium. Add 50 µL of the Calcein-AM solution to each well (final concentration 0.25 µM).

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

Data Analysis: Calculate the percent inhibition of P-gp activity for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

P-glycoprotein ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. Therefore, measuring the ATPase activity of P-gp in the presence of test compounds can determine if they are substrates or inhibitors. P-gp substrates typically stimulate ATPase activity, while inhibitors block it.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 insect cells or P-gp overexpressing mammalian cells).

-

Test compounds (this compound analogs).

-

Positive control substrate (e.g., verapamil).

-

Positive control inhibitor (e.g., sodium orthovanadate).

-

ATP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl2).

-

Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent).

-

96-well microplate.

-

Microplate reader for absorbance measurement.

Procedure:

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

-

Compound Addition: Add various concentrations of the test compounds, positive controls, or vehicle control to the wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: Start the ATPase reaction by adding a solution of ATP (final concentration typically 2-5 mM).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Termination of Reaction and Color Development: Stop the reaction and detect the liberated inorganic phosphate by adding the Malachite Green reagent. This reagent forms a colored complex with phosphate.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released in each well. Determine the effect of the test compounds on P-gp ATPase activity by comparing the phosphate release in the presence of the compound to the basal activity (no compound) and the vanadate-inhibited activity.

Visualizing the Landscape of this compound Analog Development

P-Glycoprotein Efflux and Inhibition

Signaling Pathways Influencing P-gp Expression

Experimental Workflow for this compound Analog Development

Conclusion and Future Directions

The development of this compound analogs and derivatives represents a critical and ongoing effort to overcome multidrug resistance in cancer. Through systematic medicinal chemistry approaches, guided by a deep understanding of structure-activity relationships, researchers are making significant strides in designing novel P-gp inhibitors with improved therapeutic profiles. The combination of rational drug design, robust in vitro screening, and a deeper understanding of the cellular mechanisms governing P-gp expression will be paramount in the successful clinical translation of these next-generation MDR modulators. Future research will likely focus on developing dual-specificity inhibitors that can target multiple ABC transporters simultaneously, as well as on strategies to selectively deliver these agents to tumor tissues to minimize systemic toxicity. The continued evolution of this compound-based inhibitors holds immense promise for resensitizing resistant tumors to chemotherapy and ultimately improving patient outcomes.

Methodological & Application

Application Notes and Protocols for Utilizing Tariquidar to Enhance Drug Penetration into the Brain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for using tariquidar, a potent third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, to increase the brain penetration of therapeutic agents.

Introduction

The blood-brain barrier (BBB) is a significant obstacle in the treatment of central nervous system (CNS) diseases. It is equipped with efflux transporters, primarily P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), which actively pump a wide range of xenobiotics, including many drugs, out of the brain.[1][2] This mechanism limits the efficacy of numerous therapeutic agents intended for CNS targets. This compound is a powerful, non-toxic inhibitor of these transporters, designed to reverse this drug resistance.[3][4][5] By inhibiting P-gp and BCRP at the BBB, this compound can significantly increase the brain concentration of co-administered drugs that are substrates of these transporters.

Mechanism of Action

This compound functions by non-competitively binding to P-gp, which prevents the conformational changes necessary for drug efflux.[6] Interestingly, its interaction with these transporters is concentration-dependent. At lower, nanomolar concentrations, this compound can be a substrate for both P-gp and BCRP. However, at higher, micromolar concentrations, it acts as a potent inhibitor of both transporters.[1][2][7] This dual characteristic is crucial for designing effective in vivo studies. The primary effect of this compound at the BBB is the inhibition of efflux, which shifts the balance towards increased drug influx into the brain.[3]

Quantitative Data on this compound-Mediated Increase in Brain Penetration

The following tables summarize the quantitative effects of this compound on the brain penetration of various P-gp and BCRP substrates from preclinical and clinical studies.

Table 1: Preclinical Studies in Animal Models

| Co-administered Drug | Animal Model | This compound Dose | Fold Increase in Brain Uptake/Distribution | Reference |

| (R)-[¹¹C]verapamil | Rat | 3.0 mg/kg | Up to 11-fold increase in brain distribution volumes | [8] |

| [¹¹C]Elacridar | Mouse | 15 mg/kg | 5.8 ± 0.3-fold higher in wild-type mice | [9] |

| [¹¹C]this compound | Mouse | 15 mg/kg | 2.8 ± 0.2-fold higher in wild-type mice | [9] |

| [¹⁸F]MC225 | Rat | >3 mg/kg | Significant increase in influx constant (K1) | [10] |

Table 2: Clinical Studies in Humans

| Co-administered Drug | Study Population | This compound Dose | % Increase in Brain Uptake/Distribution | Reference |

| (R)-[¹¹C]verapamil | Healthy Volunteers | 2 mg/kg i.v. | 24 ± 15% increase in distribution volume (DV) | [3][4][5] |

| (R)-[¹¹C]verapamil | Healthy Volunteers | 2 mg/kg i.v. | 49 ± 36% increase in influx rate constant (K1) | [3][4][5] |

| [¹¹C]-N-desmethyl-loperamide | Healthy Volunteers | 2 and 4 mg/kg i.v. | Approximately 5-fold greater than baseline | [11][12] |

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy in Rodents

This protocol describes a general procedure to evaluate the effect of this compound on the brain penetration of a test compound in rodents.

Materials:

-

This compound

-

Test compound (P-gp/BCRP substrate)

-

Vehicle for this compound (e.g., 5% DMSO, 10% TWEEN 20, 25% PEG400, and 65% H₂O)[10]

-

Vehicle for the test compound

-

Sprague-Dawley rats or other suitable rodent model

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for cannulation (if required for blood sampling)

-

Homogenizer for brain tissue

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimatize animals to laboratory conditions for at least one week with ad libitum access to food and water.[13]

-

This compound Formulation: Prepare the this compound solution in the chosen vehicle.

-

Experimental Groups:

-

Group 1 (Control): Administer vehicle for this compound followed by the test compound.

-

Group 2 (this compound Treatment): Administer this compound followed by the test compound.

-

-

Drug Administration:

-

Administer this compound intravenously (i.v.) via the tail vein. A common dose in rats is 15 mg/kg.[13] The timing between this compound and the test compound administration is critical. For instance, some studies administer the test compound 30 minutes after this compound, which is reported to be the time of maximum effect in rats.[10]

-

Administer the test compound at the desired dose and route.

-

-

Sample Collection:

-

At a predetermined time point after test compound administration, anesthetize the animals.

-

Collect blood samples (e.g., via cardiac puncture).

-

Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.

-

Excise the brain.

-

-

Sample Processing:

-

Centrifuge blood samples to obtain plasma.

-

Weigh the brain tissue and homogenize it in a suitable buffer.

-

-

Quantification:

-

Analyze the concentrations of the test compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.[14]

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) or the brain uptake clearance (K_in) to determine the effect of this compound on brain penetration.

-

Protocol 2: Rhodamine-123 Efflux Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This in vitro assay can be used to assess the inhibitory activity of this compound on P-gp in a more accessible cell type, which often correlates with its in vivo activity.[3]

Materials:

-

Fresh whole blood samples

-

Ficoll-Paque for PBMC isolation

-

Rhodamine-123 (Rh-123)

-

This compound

-

DMSO for dissolving this compound

-

Cell culture medium (e.g., RPMI-1640)

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.

-

This compound Dilutions: Prepare a series of this compound dilutions in DMSO, with final concentrations ranging from 0.01 nM to 1 µM.[3]

-

Cell Incubation:

-

Resuspend PBMCs in cell culture medium.

-

Incubate the cells with Rh-123 (e.g., 0.2 µg/mL) and the different concentrations of this compound for a specified time at 37°C.[3]

-

-

Flow Cytometry Analysis:

-

After incubation, wash the cells with cold buffer.

-

Analyze the intracellular fluorescence of Rh-123 in the lymphocyte population (e.g., CD56+ cells) using a flow cytometer.

-

-

Data Analysis:

-

Increased intracellular fluorescence of Rh-123 indicates inhibition of P-gp-mediated efflux.

-

Plot the fluorescence intensity against the this compound concentration to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal inhibitory effect).

-

Visualizations

Caption: Mechanism of this compound at the Blood-Brain Barrier.

Caption: Workflow for an In Vivo Study Using this compound.

References

- 1. The “Specific” P-Glycoprotein Inhibitor this compound Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Membrane-assisted this compound access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]

- 3. A pilot study to assess the efficacy of this compound to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. A pilot study to assess the efficacy of this compound to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase I Study of the P-Glycoprotein Antagonist this compound in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dose-response assessment of this compound and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Increased permeability-glycoprotein inhibition at the human blood-brain barrier can be safely achieved by performing PET during peak plasma concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased P-gp inhibition at the human blood brain barrier can be safely achieved by performing PET during peak plasma concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the P-gp Inhibitor this compound in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols: Tariquidar in Combination with Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tariquidar in combination with doxorubicin to overcome multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating this combination therapy.

Introduction

P-glycoprotein (P-gp), encoded by the MDR-1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents, including doxorubicin, out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1] This mechanism is a major contributor to the development of multidrug resistance in various cancers. This compound (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp.[2][3] It binds with high affinity to P-gp, inhibiting its ATPase activity and restoring the sensitivity of resistant tumor cells to P-gp substrates like doxorubicin.[3][4] this compound has also been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).[4] This document outlines protocols for investigating the synergistic effects of this compound and doxorubicin.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of this compound and doxorubicin.

Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance

| Cell Line | This compound Concentration | Doxorubicin Resistance Fold-Change | Reference |

| NCI/ADRRes | 300 nM | From 104-fold to 7-fold | [5] |

| ABCB1-expressing cells | 100 nM | 30-fold decrease in resistance | [6] |

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Population | Reference |

| Doxorubicin Systemic Exposure (AUC) Increase with this compound | 26% | Adults | [4] |

| 99mTc-sestamibi Tumor Accumulation Increase | 22% | Children and Adolescents | [4][7] |

| 99mTc-sestamibi Tumor Uptake Increase (in responders) | 40% (range, 10-63%) | Adult Breast Cancer Patients | [8] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of P-gp-mediated doxorubicin efflux and its inhibition by this compound, leading to increased intracellular doxorubicin concentration and cytotoxicity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and pharmacodynamic study of this compound (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The “Specific” P-Glycoprotein Inhibitor this compound Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic study of this compound (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II study of this compound, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying ABCG2 Transporter Function Using Tariquidar

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tariquidar (XR9576) is a potent third-generation, non-competitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, ABCB1).[1][2][3] While initially developed for its specificity to P-gp, subsequent research has revealed that this compound also interacts significantly with another critical ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5][6] This dual activity makes this compound a valuable tool for investigating the function of ABCG2, particularly in the context of multidrug resistance (MDR) in cancer. This document provides detailed application notes and experimental protocols for utilizing this compound to study ABCG2 function.

ABCG2 is a half-transporter that homodimerizes to form a functional efflux pump, playing a crucial role in cellular detoxification by extruding a wide range of xenobiotics and endogenous substrates.[7][8] Its overexpression in cancer cells is a significant mechanism of resistance to various chemotherapeutic agents, including mitoxantrone, topotecan, and SN-38.[9][10] Understanding the function and inhibition of ABCG2 is therefore paramount in developing strategies to overcome MDR.

This compound's interaction with ABCG2 is concentration-dependent. At lower concentrations, it can act as a substrate for ABCG2, while at higher concentrations (typically ≥100 nM), it functions as an inhibitor of both P-gp and ABCG2.[4][5][6] This characteristic allows for nuanced experimental designs to dissect the specific contributions of these transporters to drug efflux.

Data Presentation

Table 1: Effect of this compound on the Cytotoxicity of an ABCG2 Substrate

This table summarizes the effect of 100 nM this compound on the half-maximal inhibitory concentration (IC50) of mitoxantrone, a known ABCG2 substrate, in ABCG2-expressing and parental cell lines. The data illustrates this compound's ability to reverse ABCG2-mediated drug resistance.

| Cell Line | Cytotoxic Drug | Treatment | IC50 (nM) | Resistance Ratio (RR) |

| G2 resistant (BCRP) | Mitoxantrone | Drug alone | 1058 ± 135 | 24 |

| Drug + 100 nM this compound | 549 ± 37 | 13 | ||

| G2 parental | Mitoxantrone | Drug alone | 43 ± 5 | 1 |

| Drug + 100 nM this compound | 25 ± 5 | 0.6 | ||

| Data adapted from Kannan et al., 2011.[4] |

Table 2: this compound's Interaction with ABCG2 ATPase Activity

This table presents data on the stimulation of ABCG2's ATPase activity by this compound, indicating a direct interaction and suggesting that this compound is a substrate of ABCG2.

| Parameter | Value |

| Maximal Stimulation of ATPase activity | 2.5-fold over basal |

| Concentration for 50% Stimulation (EC50) | 138.4 ± 21.4 nM |

| Data adapted from Kannan et al., 2011.[4] |

Experimental Protocols

Protocol 1: Cytotoxicity Assay to Evaluate Reversal of ABCG2-Mediated Drug Resistance

This protocol determines the ability of this compound to sensitize ABCG2-overexpressing cells to a cytotoxic substrate.

Materials:

-

ABCG2-overexpressing cell line (e.g., HEK-293/ABCG2, MCF-7/MX100) and the corresponding parental cell line.

-

Complete cell culture medium.

-

Cytotoxic ABCG2 substrate (e.g., mitoxantrone, SN-38, topotecan).

-

This compound.

-

96-well plates.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the cytotoxic drug in culture medium.

-

Prepare two sets of drug dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 100 nM or 1 µM) and one with the drug alone (vehicle control).[9][11]

-

Remove the overnight culture medium from the cells and add the drug dilutions (with and without this compound).

-

Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 values (the drug concentration that inhibits cell growth by 50%) for the drug alone and in the presence of this compound using a suitable software (e.g., GraphPad Prism).

-

The fold-reversal (FR) value can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.[12]

Protocol 2: Fluorescent Substrate Efflux Assay

This flow cytometry-based assay measures the ability of this compound to inhibit the efflux of a fluorescent ABCG2 substrate.

Materials:

-

ABCG2-overexpressing and parental cells.

-

Fluorescent ABCG2 substrate (e.g., mitoxantrone, pheophorbide a, Hoechst 33342).[9][13]

-

This compound.

-

Known ABCG2 inhibitor as a positive control (e.g., fumitremorgin C, Ko143).

-

Flow cytometer.

Procedure:

-

Harvest cells and resuspend them in assay buffer (e.g., phenol red-free medium with 5% FBS).

-

Pre-incubate the cells with this compound at various concentrations (e.g., 100 nM, 1 µM) or a positive control inhibitor for 30 minutes at 37°C.[9] Include a vehicle control.

-

Add the fluorescent substrate (e.g., 5 µM mitoxantrone) to the cell suspension and incubate for another 30-60 minutes at 37°C.[9]

-

Wash the cells with ice-cold PBS to stop the efflux.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.[11]

Protocol 3: ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of ABCG2, which is coupled to substrate transport.

Materials:

-

Crude membranes prepared from cells overexpressing ABCG2.

-

This compound.

-

ATP.

-

Assay buffer (containing MgCl2, KCl, and a buffer like Tris or MOPS).

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

-

96-well plates.

-

Plate reader.

Procedure:

-

Prepare a reaction mixture containing the ABCG2-rich membranes, this compound at various concentrations, and the assay buffer in a 96-well plate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Add the phosphate detection reagent and incubate at room temperature to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

The amount of inorganic phosphate released is proportional to the ATPase activity. Stimulation of ATPase activity by this compound suggests it is a substrate.[4]

Visualizations

Caption: ABCG2-mediated drug efflux and its inhibition by this compound.

Caption: Workflow for a cytotoxicity assay to assess this compound's effect.

References

- 1. This compound Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The “Specific” P-Glycoprotein Inhibitor this compound Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The "specific" P-glycoprotein inhibitor this compound is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The multidrug transporter ABCG2: still more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound-Related Chalcones and Ketones as ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of an Oral Formulation for Tariquidar

Introduction

Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1), a key transmembrane efflux pump responsible for multidrug resistance (MDR) in cancer therapy and for limiting drug penetration across the blood-brain barrier.[1][2][3] While effective, its clinical application has been hampered by low oral bioavailability in humans, estimated at approximately 12%, necessitating intravenous administration.[1][4] This limitation restricts its broader use, particularly in chronic treatment settings or as a "booster" for other orally administered drugs that are P-gp substrates.

These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of an oral this compound formulation. The focus is on a microemulsion system, which has been demonstrated to significantly enhance oral bioavailability in rodent models, offering a promising strategy for future clinical development.[1]

Background: The Role and Inhibition of P-glycoprotein

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively extrude a wide variety of xenobiotics, including many chemotherapeutic agents, from the cell's interior.[1][2] In cancer cells, overexpression of P-gp leads to reduced intracellular drug accumulation and subsequent resistance to treatment. This compound inhibits this process by binding to the transmembrane domains of P-gp, which blocks the conformational changes necessary for substrate transport and ATP hydrolysis.[5] This action restores the susceptibility of resistant cells to chemotherapy by increasing intracellular drug concentrations.[3] At low concentrations, this compound can be a substrate for P-gp and the Breast Cancer Resistance Protein (BCRP), but at higher, therapeutic concentrations, it acts as a potent inhibitor.[6][7]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for designing an effective oral dosage form. As a hydrophobic molecule, its poor aqueous solubility is a primary barrier to oral absorption.

| Property | Value | Source |

| IUPAC Name | N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | [8] |

| Molecular Formula | C₃₈H₃₈N₄O₆ | [8] |

| Molecular Weight | 646.73 g/mol | [9] |

| Solubility | Soluble in DMSO | [9] |

| Mechanism | Non-competitive P-glycoprotein inhibitor | [2][9] |

| Binding Affinity (Kd) | 5.1 nM (in CHrB30 cell line) | [9] |

Application Note 1: Formulation Strategies for Oral this compound

The primary challenge in formulating oral this compound is overcoming its low aqueous solubility and mitigating its efflux by transporters like P-gp and BCRP in the intestine.[1][10] While simple solutions can be used for preclinical studies, they do not sufficiently address the bioavailability issue. Lipid-based drug delivery systems, particularly microemulsions, are an effective strategy for enhancing the oral bioavailability of poorly soluble drugs.[11][12]

A microemulsion is a clear, thermodynamically stable, isotropic mixture of oil, water, and surfactant, frequently in combination with a cosurfactant. This system can increase drug solubilization and present the drug to the gastrointestinal tract in a dissolved state, which can improve absorption. A study in rats demonstrated that a microemulsion formulation of this compound increased the oral bioavailability to 86.3%, compared to 71.6% for a simple solution.[1][4]

| Formulation Component | Formulation A (Solution)[1] | Formulation B (Microemulsion)[1] | Function |

| Active Ingredient | This compound dimesylate | This compound dimesylate | P-gp Inhibitor |

| Solvent/Vehicle | DMSO (≤ 2% v/v), 5% Glucose | Deionized Water | Vehicle |

| Surfactant | - | Kolliphor® EL (Cremophor EL) | Solubilizer, Emulsifier |

| Co-surfactant | - | Carbitol™ | Co-solubilizer, Emulsifier |

| Oil Phase | - | Captex 355 | Lipid carrier |

Protocol 1: Preparation of this compound Oral Formulations

This protocol details the preparation of two formulations used in preclinical rat studies: a simple solution (Formulation A) and a microemulsion (Formulation B).[1]

Materials:

-

This compound dimesylate

-

Dimethyl sulfoxide (DMSO)

-

5% (w/v) Glucose solution

-

Kolliphor® EL (Cremophor EL)

-

Carbitol™ (diethylene glycol monoethyl ether)

-

Captex 355 (glyceryl tricaprylate/tricaprate)

-

Deionized water

-

Magnetic stirrer and stir bars

-

Heating plate or water bath (37°C)

-

Analytical balance and volumetric glassware

Procedure for Formulation A (Solution):

-

Weigh the required amount of this compound dimesylate.

-

Dissolve the this compound in a minimal amount of DMSO.

-

Gently warm the 5% glucose solution to approximately 37°C.

-

Slowly add the heated 5% glucose solution to the this compound-DMSO mixture while stirring.

-

Continue adding the glucose solution until the final concentration of DMSO is ≤ 2% (v/v).

-

Adjust the final volume with the 5% glucose solution to achieve the target drug concentration (e.g., 7.5 mg/mL).[1]

Procedure for Formulation B (Microemulsion):

-

Prepare the surfactant/co-surfactant (S/CoS) mixture by combining Kolliphor® EL and Carbitol™ in a 2:1 ratio.

-

Gently heat the S/CoS mixture to 37°C for 10 minutes.

-

Prepare the oil phase mixture by combining the S/CoS mixture with Captex 355 in a 10:1 ratio. Mix thoroughly.

-

Weigh the required amount of this compound dimesylate and dissolve it in the oil phase mixture to a concentration of 22.5 mg/mL. Stir until fully dissolved.

-

Prepare the final microemulsion by diluting the drug-loaded oil phase mixture in a 1:3 ratio with deionized water. Add the water portion-wise while stirring continuously.

-

The final mixture should appear as a clear, homogenous microemulsion with a target drug concentration of 7.5 mg/mL.[1]

Application Note 2: Preclinical Evaluation of Oral this compound

After developing a promising formulation, a preclinical in vivo evaluation is essential to determine its pharmacokinetic profile. Sprague-Dawley rats are a suitable model for initial studies.[1] The primary goal is to measure key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and absolute oral bioavailability (F%). As demonstrated in preclinical studies, a microemulsion formulation can significantly improve these parameters compared to a basic solution.[1]

| Pharmacokinetic Parameter | Formulation A (Solution) | Formulation B (Microemulsion) | Unit |

| Cmax | 1.3 (± 0.1) | 1.6 (± 0.3) | µg/mL |

| Tmax | 4 | 4 | hours |

| AUC₀₋₂₄ | 19.3 (± 1.4) | 23.2 (± 1.7) | µg·h/mL |

| Oral Bioavailability (F%) | 71.6 | 86.3 | % |

| Data from a study in Sprague-Dawley rats following a single 15 mg/kg oral dose.[1][13] |

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general methodology for an oral pharmacokinetic study in rats, based on published research.[1] All animal procedures must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Adult male Sprague-Dawley rats (e.g., 0.3-0.5 kg)

-

This compound formulations (prepared as in Protocol 1)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillaries or syringes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

Procedure:

-

Animal Acclimation: House animals under standard conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the study.[1][13]

-

Dosing: Administer the selected this compound formulation via oral gavage at a target dose (e.g., 15 mg/kg).[1] Record the exact time of administration for each animal.

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) into heparinized tubes at predetermined time points. A typical schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 4,000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data. Oral bioavailability (F%) can be calculated by comparing the oral AUC to the AUC from an intravenous administration group.

Protocol 3: In Vitro P-gp Inhibition Assay (Cell-Based)

This protocol describes a general method to confirm that the formulated this compound retains its P-gp inhibitory activity using a fluorescent substrate accumulation assay.

Materials:

-

P-gp overexpressing cells (e.g., NCI/ADR-RES) and a parental control cell line (e.g., MCF7WT).[9]

-

Cell culture medium, fetal bovine serum, and antibiotics.

-

96-well plates (black, clear bottom for fluorescence).

-

Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

-

This compound formulations.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound formulation (e.g., 1 nM to 10 µM). Include a vehicle control. Incubate for 1 hour at 37°C.

-

Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a fixed concentration and incubate for an additional 60-90 minutes at 37°C.

-

Cell Lysis and Reading: Wash the cells with cold PBS to remove extracellular substrate. Lyse the cells with a suitable lysis buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Normalize the fluorescence signal to cell protein content or cell number. An increase in intracellular fluorescence in the P-gp overexpressing cells upon treatment with this compound indicates inhibition of the efflux pump. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in substrate accumulation.[9]

This compound is a highly potent P-gp inhibitor whose clinical utility could be significantly expanded with the development of a viable oral formulation. The primary obstacle is its poor inherent bioavailability due to low solubility and intestinal efflux. The data and protocols presented here demonstrate that a microemulsion-based formulation strategy is a highly effective method for enhancing the oral bioavailability of this compound in preclinical models.[1] The detailed experimental workflows provide a clear path for researchers to prepare, characterize, and evaluate such advanced formulations. Further development and optimization of these lipid-based systems may pave the way for a clinically successful oral this compound product, capable of improving outcomes in cancer chemotherapy and other therapeutic areas limited by P-glycoprotein activity.

References

- 1. Pharmacokinetics of the P-gp Inhibitor this compound in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetics of the P-gp Inhibitor this compound in Rats After Intravenous, Oral, and Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Membrane-assisted this compound access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]

- 7. Membrane-assisted this compound access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C38H38N4O6 | CID 148201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. omicsonline.org [omicsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Tariquidar Concentration for In Vivo Studies

Welcome to the technical support center for optimizing tariquidar concentration in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter.[1][2] P-gp is an efflux pump that actively transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer and limiting the penetration of drugs into tissues like the brain.[2][3] this compound binds to P-gp and inhibits its ATPase activity, thereby blocking the efflux of P-gp substrates.[4] It is important to note that at higher concentrations (≥100 nM), this compound can also inhibit another ABC transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[5]

Q2: How do I choose the optimal dose of this compound for my in vivo study?

A2: The optimal dose of this compound depends on the animal model, the target tissue (e.g., blood-brain barrier vs. peripheral tumor), and the specific P-gp substrate being investigated. A dose-escalation study is often the best approach to determine the most effective and well-tolerated dose in your specific model. Start with doses reported in the literature for similar applications and monitor for both efficacy (e.g., increased substrate accumulation in the target tissue) and toxicity. For example, in rats, intravenous doses ranging from 0.75 mg/kg to 12 mg/kg have been used to assess dose-dependent P-gp inhibition at the blood-brain barrier.[6][7] In clinical studies with adult humans, a dose of 2 mg/kg has been shown to achieve maximum inhibition of P-gp in peripheral lymphocytes.[4]

Q3: What are the common routes of administration for this compound in animal studies?

A3: this compound can be administered via several routes, including intravenous (IV), oral (p.o.), and intraperitoneal (IP) injections.[8] The choice of administration route will influence the pharmacokinetic profile of the compound. Intravenous administration typically results in higher peak plasma concentrations and is often used when rapid and complete P-gp inhibition is desired.[8][9] While oral bioavailability is low in humans, it has been shown to be significantly higher in rats.[8]

Q4: Should I be concerned about this compound's toxicity?

A4: While this compound is generally better tolerated than first-generation P-gp inhibitors, it can cause side effects, particularly at higher doses.[1][10] In human studies, toxicities such as neutropenia have been observed when this compound is co-administered with chemotherapy agents.[9] In preclinical models, high concentrations (10µM) have been associated with vascular toxicity and apoptosis in cell lines.[10] It is crucial to conduct dose-finding studies to identify a concentration that effectively inhibits P-gp without causing unacceptable toxicity in your animal model.

Q5: How can I confirm that this compound is effectively inhibiting P-gp in my in vivo model?

A5: P-gp inhibition can be assessed using several methods. A common approach is to measure the accumulation of a known P-gp substrate in the target tissue. For example, PET imaging with radiolabeled P-gp substrates like (R)-[¹¹C]verapamil or [¹⁸F]MC225 can be used to quantify P-gp function at the blood-brain barrier before and after this compound administration.[6][11][12] Another method involves ex vivo analysis of rhodamine 123 efflux from peripheral blood mononuclear cells (CD56+), which express high levels of P-gp.[4][9]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low efficacy of P-gp inhibition | Inadequate this compound concentration at the target site. | 1. Increase the dose of this compound. Perform a dose-escalation study to find the optimal concentration. 2. Change the route of administration to achieve higher plasma concentrations (e.g., from oral to intravenous). 3. Consider the timing of administration. Ensure this compound is administered to reach peak concentration when the P-gp substrate is present.[13][14] |

| Poor bioavailability of the oral formulation. | 1. Switch to an intravenous or intraperitoneal route of administration. 2. If oral administration is necessary, consider using a microemulsion formulation, which has been shown to improve oral bioavailability in rats.[15] | |

| The target transporter is not P-gp or is also BCRP. | 1. Confirm that your drug of interest is a substrate for P-gp. 2. If BCRP is also involved, be aware that higher concentrations of this compound (≥100 nM) are needed for its inhibition.[5] | |

| Observed Toxicity/Adverse Events | This compound dose is too high. | 1. Reduce the dose of this compound. 2. Monitor animals closely for signs of toxicity. 3. If co-administering with a chemotherapeutic agent, consider that this compound may alter its pharmacokinetics and enhance its toxicity.[4] |

| Vehicle-related toxicity. | Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume and concentration. | |

| Variability in Experimental Results | Inconsistent drug formulation or administration. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure accurate and consistent administration techniques. |

| Differences in animal physiology. | 1. Use animals of the same age, sex, and strain. 2. Ensure proper acclimatization of animals before the experiment. |

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (15 mg/kg) | Oral (Formulation A, 15 mg/kg) | Oral (Formulation B - Microemulsion, 15 mg/kg) | Intraperitoneal (Formulation A, 15 mg/kg) | Intraperitoneal (Formulation B - Microemulsion, 15 mg/kg) |

| Tmax (h) | 0.5 | 4 | 4 | 2 | 2 |

| Cmax (µg/mL) | 1.91 ± 0.29 | 1.25 ± 0.17 | 1.63 ± 0.14 | 1.67 ± 0.23 | 1.78 ± 0.21 |

| AUC₀₋₂₄ (µg·h/mL) | 15.3 ± 1.1 | 11.0 ± 2.0 | 13.2 ± 1.0 | 14.0 ± 1.8 | 15.2 ± 1.3 |

| Bioavailability (%) | - | 71.6 | 86.3 | 91.4 | 99.6 |

| Data adapted from a study in rats.[8][15] |

Table 2: this compound In Vivo Efficacy (P-gp Inhibition at the Blood-Brain Barrier in Rats)

| P-gp Substrate | This compound Dose (mg/kg, IV) | Effect | Reference |

| (R)-[¹¹C]verapamil | 3.0 | ED₅₀ for brain distribution increase | [11] |

| [¹⁸F]MC225 | 2.23 | ID₅₀ for influx constant (K₁) increase | [6][7] |

| [¹⁸F]MC225 | 2.93 | ID₅₀ for distribution volume (Vₜ) increase | [6][7] |

| [¹⁸F]MC225 | >3 | Significant increase in K₁ | [6][7] |

| [¹⁸F]MC225 | >6 | Significant increase in Vₜ | [6][7] |

Experimental Protocols

Protocol 1: Dose-Escalation Study for P-gp Inhibition at the Blood-Brain Barrier in Rats using PET Imaging

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO in saline).

-

Dose Groups: Prepare several dose levels of this compound (e.g., 0, 1.5, 3, 6, 12 mg/kg).

-

Administration: Administer this compound intravenously via the tail vein.

-

Radiotracer Administration: 30 minutes after this compound administration, inject the P-gp substrate radiotracer (e.g., [¹⁸F]MC225) intravenously.[6]

-

PET Imaging: Perform dynamic PET imaging for 60 minutes immediately following radiotracer injection.

-

Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to determine the input function.

-

Data Analysis:

-

Reconstruct PET images and draw regions of interest (ROIs) over the whole brain.

-

Generate time-activity curves (TACs) for the brain.

-

Use kinetic modeling (e.g., 1-Tissue Compartment Model) with the arterial input function and brain TACs to calculate the influx constant (K₁) and volume of distribution (Vₜ).[7]

-

Compare K₁ and Vₜ values across dose groups to determine the dose-response relationship and calculate the ID₅₀.

-

Protocol 2: Assessment of P-gp Inhibition in Peripheral Blood Mononuclear Cells (Ex Vivo)

-

Blood Collection: Collect whole blood samples from animals at baseline (before this compound) and at various time points after this compound administration.

-

Rhodamine 123 Staining:

-

Incubate whole blood with the fluorescent P-gp substrate rhodamine 123.

-

A control sample from the baseline blood should be incubated with a saturating concentration of a P-gp inhibitor (e.g., 3 µM this compound) to establish maximal inhibition.[4]

-

-

Efflux Assay: After staining, wash the cells and incubate them at 37°C to allow for P-gp-mediated efflux of rhodamine 123.

-

Flow Cytometry:

-

Stain cells with fluorescently labeled antibodies to identify the CD56+ lymphocyte population.

-

Acquire data on a flow cytometer and measure the mean fluorescence intensity (MFI) of rhodamine 123 in the CD56+ cells.

-

-

Data Analysis:

-

Calculate the percent inhibition of rhodamine efflux by comparing the MFI of post-treatment samples to the baseline and maximal inhibition controls.[4]

-

Visualizations

Caption: Mechanism of P-gp inhibition by this compound.

Caption: Workflow for optimizing this compound concentration.

Caption: Troubleshooting logic for low P-gp inhibition.

References

- 1. This compound Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I Study of the P-Glycoprotein Antagonist this compound in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic study of this compound (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The “Specific” P-Glycoprotein Inhibitor this compound Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Dose-response assessment of cerebral P-glycoprotein inhibition in vivo with [18F]MC225 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the P-gp Inhibitor this compound in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. In vitro vascular toxicity of this compound, a potential tool for in vivo PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response assessment of this compound and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pilot study to assess the efficacy of this compound to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased P-gp inhibition at the human blood brain barrier can be safely achieved by performing PET during peak plasma concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Tariquidar Stability and Degradation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with tariquidar. The information focuses on addressing potential issues encountered during experimental studies of its stability, hydrolysis, and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for a molecule like this compound under forced degradation conditions?

While specific public data on this compound's degradation products is limited, molecules with similar structures (quinoline and anthranilamide derivatives) are susceptible to degradation through several pathways. Under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), potential degradation pathways to investigate include:

-

Hydrolysis: The amide and ether linkages in this compound could be susceptible to hydrolysis under acidic or basic conditions. This may lead to the cleavage of the molecule into smaller fragments.

-

Oxidation: The tertiary amine and aromatic rings are potential sites for oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to isomerization or cleavage of the molecule.

Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

If you do not observe any degradation, consider the following troubleshooting steps:

-

Increase Stress Level: The initial stress conditions may not be harsh enough. Gradually increase the concentration of the acid, base, or oxidizing agent, the temperature, or the duration of light exposure. It is generally recommended to aim for 5-20% degradation to ensure that the analytical methods are stability-indicating.

-

Change Solvent: The solubility and stability of this compound can be highly dependent on the solvent system. Ensure that this compound is fully dissolved. You may need to use a co-solvent system.

-

Verify Analytical Method: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is capable of separating the parent drug from potential degradation products. The lack of observed degradation could be due to co-elution.

Q3: My mass balance in the forced degradation study is less than 90%. What could be the reason?

A low mass balance can be attributed to several factors:

-

Formation of Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore, making them undetectable by HPLC-UV. Using a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) can help identify such compounds.

-

Formation of Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation or analysis. Headspace GC-MS can be used to investigate the presence of volatile compounds.

-

Precipitation of Degradants: Degradation products may be poorly soluble in the analytical mobile phase and precipitate out of the solution.

-

Adsorption to Vials: this compound or its degradation products might adsorb to the surface of sample vials. Using silanized vials can mitigate this issue.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound in HPLC Analysis

| Potential Cause | Troubleshooting Step |

| Secondary Interactions with Residual Silanols | Use a base-deactivated column. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). |

| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound (a basic compound) is in a single ionic form. A pH below its pKa is generally recommended. |

| Column Overload | Reduce the injection volume or the concentration of the sample. |

| Metal Chelation | If using a phosphate buffer, interactions with metal ions in the HPLC system can cause tailing. Use a mobile phase with a chelating agent like EDTA or switch to a different buffer system. |

Issue 2: Inconsistent Results in Photostability Studies

| Potential Cause | Troubleshooting Step |

| Inadequate Light Exposure | Ensure the sample is exposed to the light source according to ICH Q1B guidelines. Use a calibrated photostability chamber. |

| Sample in Solution vs. Solid State | Photodegradation can differ significantly between the solid state and in solution. Test both forms. |

| Inappropriate Solvent | The solvent used can influence photodegradation. Use a photochemically inert solvent. |

| Lack of a Dark Control | Always include a control sample protected from light to differentiate between photodegradation and thermal degradation occurring simultaneously. |

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 N HCl.

-

Heat the mixture at 80°C for 2 hours.

-

At appropriate time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 N NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Add an aliquot of the stock solution to water.

-

Heat the mixture at 80°C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

Protocol 2: Oxidative Degradation Study

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

-

Oxidative Stress:

-

Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

Visualizations

Caption: Workflow for Forced Degradation Studies of this compound.

Caption: Troubleshooting Logic for Absence of this compound Degradation.

Tariquidar Off-Target Effects on Mitochondrial Function: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tariquidar on mitochondrial function. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound on mitochondria?

A1: The primary documented off-target effect of this compound on mitochondria is the induction of the mitochondrial permeability transition pore (mPTP).[1][2][3] this compound has been shown to decrease the calcium retention capacity of mitochondria, leading to increased mitochondrial swelling.[1][2][3] This effect is likely mediated through an interaction with the adenine nucleotide translocase (ANT), a key component of the mPTP complex.[1][2][3]

Q2: How does this compound's effect on the mPTP compare to other known modulators?

A2: this compound's effect on the mPTP is similar to that of carboxyatractyloside (Catr), a known ANT inhibitor.[1][2] It has been observed that this compound can eliminate the protective effect of low concentrations of ADP and ATP against mPTP opening, which is a characteristic action of Catr.[1][2] However, unlike the immunosuppressant cyclosporine A (CsA), which inhibits the mPTP, this compound promotes its opening.[1]

Q3: Has this compound been shown to affect mitochondrial respiration or reactive oxygen species (ROS) production?

A3: Currently, there is limited direct evidence in the public domain from studies that have specifically measured the impact of this compound on mitochondrial oxygen consumption rate (OCR), extracellular acidification rate (ECAR), or reactive oxygen species (ROS) production. While mPTP opening can indirectly lead to impaired respiration and increased ROS, dedicated studies using techniques like Seahorse XF analysis or specific ROS probes are needed for a comprehensive understanding.

Q4: What are the potential implications of this compound's effect on the mPTP in a research setting?

A4: In a research context, particularly in cancer studies where this compound is used to inhibit P-glycoprotein, its off-target mitochondrial effects could be a confounding factor. The induction of mPTP can trigger apoptotic cell death pathways, which might be mistakenly attributed solely to the reversal of multidrug resistance. Therefore, it is crucial to design experiments with appropriate controls to dissect the mitochondrial-specific effects of this compound from its on-target P-glycoprotein inhibition.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Unexpected increase in cell death in this compound-treated cells not correlated with P-gp substrate accumulation. | This compound-induced mPTP opening leading to apoptosis. | Assess mitochondrial membrane potential using probes like TMRE or JC-1. Perform a mitochondrial swelling assay to directly measure mPTP opening. Include a positive control for mPTP induction (e.g., a calcium ionophore like A23187) and an inhibitor (e.g., cyclosporine A) to confirm the mechanism. |

| Variability in mitochondrial swelling assay results with this compound. | Inconsistent calcium concentration in the assay buffer. Mitochondrial isolation quality. | Precisely control the final free calcium concentration in your experiments, as mPTP opening is highly calcium-dependent. Ensure consistent and high-quality mitochondrial isolation by following a standardized protocol and assessing mitochondrial integrity before each experiment. |

| Difficulty in distinguishing between on-target P-gp inhibition and off-target mitochondrial effects. | Overlapping cellular responses (e.g., apoptosis). | Use cell lines with varying levels of P-glycoprotein expression (e.g., parental vs. P-gp overexpressing) to differentiate effects. Employ a multi-parametric approach, simultaneously measuring drug efflux, mitochondrial membrane potential, and cell viability. |

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on mitochondrial swelling.

| Parameter | Treatment | Concentration | Observed Effect | Reference |

| Mitochondrial Swelling Rate | This compound | 50-100 µM | Two-fold increase compared to control | [1] |

| Inhibition of Mitochondrial Swelling by ADP | This compound + 25 µM ADP | Not specified | This compound eliminated the inhibitory effect of ADP | [1] |

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening via Mitochondrial Swelling Assay

This protocol measures the change in absorbance of a mitochondrial suspension, which corresponds to mitochondrial swelling due to mPTP opening.

Materials:

-

Isolated mitochondria

-

Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4)

-

Substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate)

-

Calcium chloride (CaCl2) solution

-

This compound

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Isolate mitochondria from cells or tissue of interest using a standard differential centrifugation protocol.

-

Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay.

-

Resuspend the mitochondrial pellet in ice-cold respiration buffer to a final concentration of 0.5-1.0 mg/mL.

-

Add the mitochondrial suspension to a cuvette.

-

Add the respiratory substrate (e.g., 5 mM glutamate/5 mM malate).

-

Place the cuvette in the spectrophotometer and record a stable baseline absorbance at 540 nm.

-

Add the desired concentration of this compound or vehicle control and incubate for a few minutes.

-

Induce mPTP opening by adding a pulse of CaCl2 (the exact concentration should be optimized for your system, typically in the range of 50-200 µM).

-

Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

-

Calculate the rate of swelling by determining the change in absorbance over time.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound

-

TMRE stock solution (in DMSO)

-

FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-